molecular formula C11H10ClN3O2 B2682081 methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate CAS No. 1403670-77-8

methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate

Cat. No. B2682081
CAS RN: 1403670-77-8
M. Wt: 251.67
InChI Key: QHXQQHJTTGNFEG-UHFFFAOYSA-N
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Description

Compounds with the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities . The chlorophenyl group is a common substituent in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, 1H-NMR and IR spectroscopies were used to characterize the intermediates and the product in the synthesis of ketamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the melting point, relative density, and solubility in water of a compound can be determined experimentally .

Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition Efficiency : A study by Lagrenée et al. (2002) demonstrated the effectiveness of a triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, in inhibiting corrosion of mild steel in acidic media. This compound showed high inhibition efficiencies, suggesting potential applications of similar triazole derivatives in protecting metals from corrosion (Lagrenée et al., 2002).

Material Science

Metal-Organic Frameworks (MOFs) : Chen et al. (2015) developed a bifunctional organic linker incorporating carboxylate and triazole groups for constructing a dynamic metal-organic framework. This framework exhibits selective sorption of CO2 over N2 and CH4, indicating its potential application in gas separation and storage (Chen et al., 2015).

Synthetic Chemistry

Synthesis of Heterocycles : The synthesis of spirocyclopropane anellated heterocycles by Meijere et al. (1989) involved reactions with methyl 2-chloro-2-cyclopropylidenacetate, showcasing the utility of triazole and related compounds in constructing complex chemical structures (Meijere et al., 1989).

Catalysis : A study by Hu et al. (2019) discussed the development of a methyl 1H-1,2,3-triazole-4-carboxylate gold(I) complex for catalyzing allene synthesis and alkyne hydration. This illustrates the role of triazole derivatives in enhancing the efficiency of catalytic processes (Hu et al., 2019).

Computational Chemistry

Molecular Structure Analysis : Wang et al. (2014) conducted a computational study on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate to explore its structural, molecular orbitals, and UV-vis spectra. This research highlights the importance of computational methods in understanding the properties of triazole derivatives and guiding their applications in various fields (Wang et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. Proper handling and storage are crucial to minimize risks .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, compounds with the 1,2,4-triazole moiety are being studied for their potential use in various fields due to their wide range of biological activities .

properties

IUPAC Name

methyl 1-[(2-chlorophenyl)methyl]-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-17-11(16)10-13-7-15(14-10)6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXQQHJTTGNFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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